

Application Note: UPLC-MS/MS Method for the Quantification of Guaifenesin Dimer

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Compound of Interest

Compound Name: Guaifenesin dimer

Cat. No.: B582824

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Abstract

This application note describes a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of **Guaifenesin Dimer**, a potential impurity in guaifenesin drug products. The method is suitable for quality control and stability testing of guaifenesin formulations. The protocol details the sample preparation, chromatographic conditions, and mass spectrometric parameters for accurate and precise quantification.

Introduction

Guaifenesin is a widely used expectorant for the relief of chest congestion.^[1] During the manufacturing process or upon storage, impurities can form, which may affect the safety and efficacy of the drug product. One such potential impurity is the **Guaifenesin Dimer**.^{[2][3]} Forced degradation studies have shown that guaifenesin can degrade under various stress conditions such as acid, base, and oxidation, potentially leading to the formation of related substances.^{[4][5][6]} Therefore, a reliable analytical method for the quantification of the **Guaifenesin Dimer** is crucial for ensuring the quality and safety of guaifenesin-containing pharmaceuticals. This UPLC-MS/MS method offers high sensitivity and selectivity for the determination of the **Guaifenesin Dimer**.

Experimental Materials and Reagents

- Guaifenesin Reference Standard (USP)
- **Guaifenesin Dimer** Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis.

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Waters Xevo TQ-S or equivalent
- Analytical Column: ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm or equivalent

Chromatographic Conditions

The chromatographic separation was achieved using a gradient elution.

Parameter	Condition
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temp.	40 °C
Injection Vol.	2 μ L
Gradient	Time (min)

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Parameter	Condition
Ionization Mode	ESI+
Capillary Voltage	3.0 kV
Source Temp.	150 °C
Desolvation Temp.	400 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
MRM Transitions	See Table 1

Table 1: MRM Transitions for Guaifenesin and **Guaifenesin Dimer**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Guaifenesin	199.1	137.1	20	15
Guaifenesin Dimer	379.2	199.1	35	25
(Internal Standard)	(Guaifenesin-d5)	(204.1)	(142.1)	(20)

Protocols

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of Guaifenesin and **Guaifenesin Dimer** reference standards in 10 mL of methanol individually.

- Working Standard Solution (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a final concentration of 10 µg/mL for each analyte.
- Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard solution to cover the desired concentration range (e.g., 1-1000 ng/mL).

Sample Preparation (from a solid dosage form)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of guaifenesin and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
- Dilute to volume with methanol and mix well.
- Filter a portion of the solution through a 0.22 µm syringe filter.
- Dilute 1.0 mL of the filtered solution to 100.0 mL with the 50:50 mobile phase mixture.



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Figure 1: Sample Preparation Workflow

Results and Discussion

Method Validation Summary

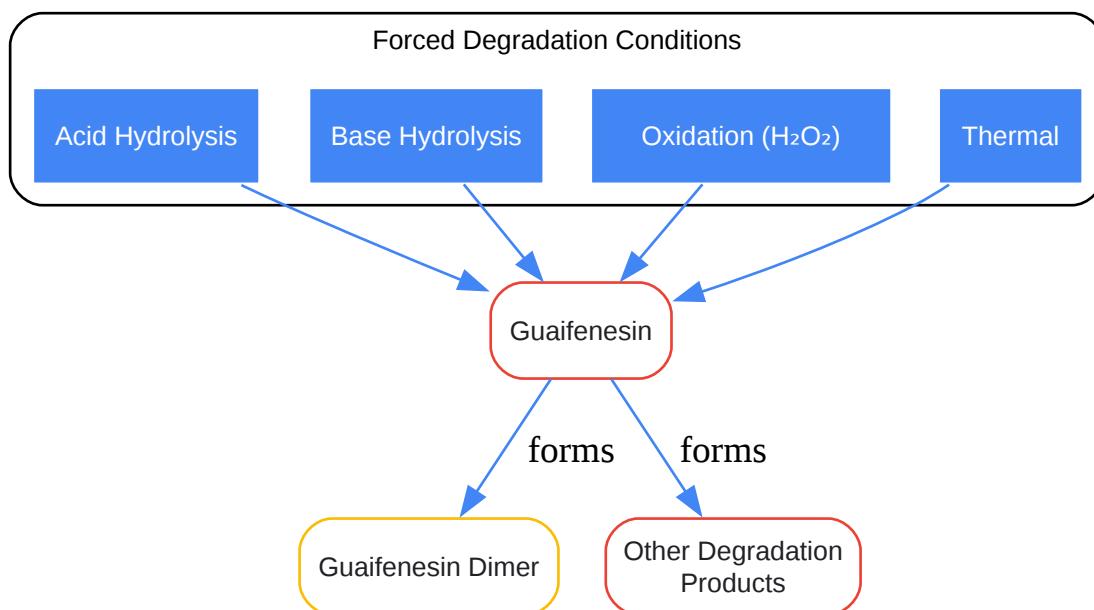
The UPLC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity.

Table 2: Method Validation Data for **Guaifenesin Dimer**

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	0.3 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Precision (%RSD)	< 5%
Accuracy (% Recovery)	95 - 105%

Forced Degradation

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3] Guaifenesin has been shown to degrade under acidic, alkaline, and oxidative conditions.[4][5][6] The developed method effectively separates the **Guaifenesin Dimer** from the parent drug and other degradation products.



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Figure 2: Guaifenesin Degradation Pathways

Conclusion

The developed UPLC-MS/MS method provides a reliable and robust tool for the quantification of **Guaifenesin Dimer** in pharmaceutical formulations. The method is sensitive, specific, and accurate, making it suitable for routine quality control analysis and stability studies.

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